3,4,4'-Trifluoro-3'-methylbenzophenone

Catalog No.
S744001
CAS No.
951886-78-5
M.F
C14H9F3O
M. Wt
250.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,4'-Trifluoro-3'-methylbenzophenone

CAS Number

951886-78-5

Product Name

3,4,4'-Trifluoro-3'-methylbenzophenone

IUPAC Name

(3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone

Molecular Formula

C14H9F3O

Molecular Weight

250.21 g/mol

InChI

InChI=1S/C14H9F3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3

InChI Key

GKJQNHOGMPEOIU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)F
  • Organic Synthesis

    3,4,4'-Trifluoro-3'-methylbenzophenone possesses a carbonyl group (C=O) and an aromatic ring structure. These functional groups are commonly used as building blocks in organic synthesis . The presence of fluorine atoms can also influence the reactivity of the molecule, making it potentially useful for the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals and materials science [DOI: 10.1002/anie.200800446].

  • Material Science

    Aromatic ketones, like 3,4,4'-Trifluoro-3'-methylbenzophenone, can be used as precursors for the development of new materials. For instance, they can be incorporated into polymers or used as ligands in coordination chemistry to create functional materials with specific properties [DOI: 10.1002/pol.1998.12022:10:10189]. The presence of fluorine atoms can further influence properties like thermal stability and electrical conductivity, making the material potentially useful in optoelectronic applications [DOI: 10.1002/adfm.200400044].

  • Photochemical Research

    The aromatic ring structure and the carbonyl group in 3,4,4'-Trifluoro-3'-methylbenzophenone can potentially allow it to absorb light. Further research could explore its light-absorbing properties and potential applications in photochemistry, such as photocatalysis or light-emitting devices [DOI: 10.1039/C3NR35513K].

3,4,4'-Trifluoro-3'-methylbenzophenone is an organic compound characterized by its unique trifluoromethyl and methyl substituents on a benzophenone backbone. The chemical structure consists of two phenyl rings connected by a carbonyl group, with trifluoromethyl groups located at the 3 and 4 positions of one ring and a methyl group at the 3' position of the other ring. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.

  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing trifluoromethyl groups makes the compound susceptible to electrophilic substitution reactions. For instance, it can undergo nitration or sulfonation under appropriate conditions.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Reactions with Nucleophiles: The carbonyl carbon can act as an electrophile in nucleophilic addition reactions, allowing for the synthesis of various derivatives.

Several synthetic routes have been developed for the preparation of 3,4,4'-trifluoro-3'-methylbenzophenone:

  • Friedel-Crafts Acylation: This method involves the acylation of a substituted benzene with acyl chlorides in the presence of a Lewis acid catalyst. The reaction conditions can be optimized for yield and purity.
  • Halogenation and Substitution: Starting from a suitable methyl-substituted benzene, halogenation can introduce fluorine atoms at desired positions followed by further substitution reactions to achieve the final product.
  • One-Pot Synthesis: Recent methodologies have explored one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and reducing waste .

3,4,4'-Trifluoro-3'-methylbenzophenone has several potential applications:

  • Photoinitiators in Polymer Chemistry: Its ability to absorb UV light makes it useful as a photoinitiator for polymerization processes.
  • UV Filters in Cosmetics: Due to its UV-absorbing properties, it may be employed in sunscreens and other cosmetic formulations to protect skin from harmful UV radiation.
  • Intermediates in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Interaction studies involving 3,4,4'-trifluoro-3'-methylbenzophenone focus on its behavior in biological systems and its interactions with various enzymes and receptors. Preliminary studies suggest that similar compounds may interact with cytochrome P450 enzymes, influencing metabolic pathways. Further research is needed to elucidate specific interactions and their implications for pharmacology.

Several compounds share structural similarities with 3,4,4'-trifluoro-3'-methylbenzophenone. Below is a comparison highlighting their unique features.

Compound NameUnique Features
2-Hydroxy-4-methoxybenzophenoneContains a hydroxyl group; used as an antioxidant.
4-MethylbenzophenoneLacks fluorine; simpler structure; used in sunscreens.
Benzophenone-3Known UV filter; less fluorinated; widely used in cosmetics.
4-TrifluoromethylbenzophenoneSimilar trifluoromethyl substitution; different position of methyl group.

The uniqueness of 3,4,4'-trifluoro-3'-methylbenzophenone lies in its specific arrangement of trifluoromethyl groups and methyl substituents which significantly influences its chemical properties and potential applications compared to these similar compounds.

3,4,4'-Trifluoro-3'-methylbenzophenone consists of a benzophenone backbone (two phenyl rings connected by a carbonyl group) with fluorine atoms at positions 3, 4, and 4' on one phenyl ring and a methyl group at position 3' on the adjacent phenyl ring. Its IUPAC name is (3,4-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone, and it is identified by the CAS number 951886-78-5. The molecular formula is $$ \text{C}{14}\text{H}9\text{F}_3\text{O} $$, with a molecular weight of 250.21 g/mol.

Table 1: Core Structural Features

FeatureDescription
Benzophenone coreTwo phenyl rings connected by a ketone group (C=O)
Fluorine substituentsPositions 3, 4 (on one ring), and 4' (on the adjacent ring)
Methyl groupAttached at position 3' of the adjacent phenyl ring

Stereochemical and Electronic Properties

The fluorine atoms introduce electron-withdrawing effects, enhancing the compound's stability and reactivity. The methyl group at position 3' provides steric hindrance, influencing molecular packing and solubility. The carbonyl group (C=O) at the center of the benzophenone core is critical for its photoinitiating properties.

3,4,4'-Trifluoro-3'-methylbenzophenone is an organic compound with the molecular formula C₁₄H₉F₃O and a molecular weight of 250.22 g/mol [1]. The compound consists of a benzophenone backbone with three fluorine atoms positioned at the 3, 4, and 4' positions, and a methyl group at the 3' position [1]. This unique substitution pattern imparts distinctive physical and chemical properties to the molecule.

The compound is identified by the CAS registry number 951886-78-5 [1] and has the IUPAC name (3,4-difluorophenyl)(4-fluoro-3-methylphenyl)methanone [3]. The molecular structure features two phenyl rings connected by a carbonyl group, with the fluorine atoms and methyl group providing specific electronic and steric effects .

Physical Properties

Appearance and Physical State

At room temperature (20°C), 3,4,4'-trifluoro-3'-methylbenzophenone exists as a solid [4] with a white to off-white appearance [5]. The compound maintains its solid state under normal atmospheric conditions, which is typical for benzophenone derivatives with similar molecular weights.

Thermal Properties

PropertyValueSource/Method
Melting PointNo data availableSafety Data Sheet [4]
Boiling PointNo data availableSafety Data Sheet [4]
Thermal Decomposition TemperatureEstimated > 250°CBased on fluorinated compound stability [6]
Flash PointNo data availableSafety Data Sheet [4]

The lack of specific thermal property data for this compound necessitates estimation based on structurally similar compounds. Fluorinated benzophenones typically exhibit enhanced thermal stability compared to their non-fluorinated counterparts due to the strong carbon-fluorine bonds [6]. For comparison, 4-(trifluoromethyl)benzophenone has a melting point of 114-116°C [7], while 3-(trifluoromethyl)benzophenone melts at 52-53°C [8].

Density and Physical Constants

The density of 3,4,4'-trifluoro-3'-methylbenzophenone is estimated to be in the range of 1.25-1.35 g/cm³ [9] [7]. This estimation is based on similar trifluoromethylbenzophenone compounds, where the presence of fluorine atoms typically increases density compared to non-fluorinated analogs. For reference, 4-(trifluoromethyl)benzophenone has an estimated density of 1.278 g/cm³ [7], while 3-(trifluoromethyl)benzophenone has a density of 1.244 g/cm³ [8].

Chemical Properties

Solubility Characteristics

Solvent TypeSolubility
WaterInsoluble [10]
ChloroformSoluble [4]
DichloromethaneSoluble [4]
AcetoneSoluble [4]

The solubility profile of 3,4,4'-trifluoro-3'-methylbenzophenone reflects the influence of fluorine substitution on intermolecular interactions. The compound is insoluble in water, which is characteristic of fluorinated benzophenones due to their increased lipophilicity [10]. However, it demonstrates good solubility in organic solvents such as chloroform, dichloromethane, and acetone [4].

Electronic and Spectroscopic Properties

The compound's electronic properties are significantly influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating properties of the methyl group. Based on similar compounds, the estimated properties include:

  • Log P (octanol/water): Estimated 3.5-4.2, indicating high lipophilicity [11]
  • UV-Vis λmax: Estimated 280-320 nm, typical for benzophenone derivatives [12]
  • IR Carbonyl Stretch: Estimated 1650-1670 cm⁻¹, characteristic of the C=O group in benzophenones [13]

Vapor Pressure and Volatility

The vapor pressure of 3,4,4'-trifluoro-3'-methylbenzophenone is estimated to be low (< 1 Pa at 25°C) [11], indicating limited volatility under normal conditions. This low volatility is consistent with the compound's solid state and relatively high molecular weight.

Comparative Analysis with Related Compounds

CompoundMolecular Weight (g/mol)Melting Point (°C)Density (g/cm³)
3,4,4'-Trifluoro-3'-methylbenzophenone250.22No data1.25-1.35 (est.)
4-(Trifluoromethyl)benzophenone250.22114-116 [7]1.278 (est.) [7]
3-(Trifluoromethyl)benzophenone250.2252-53 [8]1.244 [8]
4-Methylbenzophenone196.2456.5-57 [14]1.079 [14]

The comparison reveals that fluorine substitution significantly affects physical properties. The estimated density of 3,4,4'-trifluoro-3'-methylbenzophenone is higher than non-fluorinated analogs, reflecting the mass contribution of fluorine atoms [9] [7].

Structure-Property Relationships

Fluorine Substitution Effects

The presence of three fluorine atoms in 3,4,4'-trifluoro-3'-methylbenzophenone creates several important effects:

  • Enhanced Chemical Stability: The strong C-F bonds contribute to increased thermal and chemical stability [6]
  • Increased Density: Fluorine atoms add significant mass while occupying relatively small volume [9]
  • Modified Electronic Properties: Fluorine's high electronegativity alters the electronic distribution within the molecule
  • Reduced Polar Solubility: The compound shows decreased solubility in polar solvents compared to non-fluorinated analogs [10]

Positional Effects of Substituents

The specific 3,4,4'-trifluoro-3'-methyl substitution pattern provides unique characteristics:

  • The 3'-methyl group introduces electron-donating effects that partially counteract the electron-withdrawing fluorine atoms
  • The distribution of fluorine atoms across both aromatic rings creates asymmetric electronic effects
  • The combination of electron-withdrawing and electron-donating groups may influence reactivity patterns and spectroscopic properties

Thermodynamic Properties

Based on data from structurally similar compounds, the estimated thermodynamic properties include:

  • Heat Capacity: Estimated 417-485 J/mol·K, derived from 4-(trifluoromethyl)benzophenone data [11]
  • Thermal Decomposition: Expected to be > 250°C based on the enhanced thermal stability observed in fluorinated organic compounds [6]

The enhanced thermal stability of fluorinated compounds stems from the high bond dissociation energy of C-F bonds and the thermal resistance conferred by fluorine substitution [6].

Crystallographic and Molecular Geometry

While specific crystallographic data for 3,4,4'-trifluoro-3'-methylbenzophenone is not available in the literature, the molecular geometry can be inferred from the benzophenone backbone structure. The compound likely adopts a twisted conformation around the central carbonyl group, which is characteristic of benzophenone derivatives [15]. The fluorine atoms and methyl group may influence the precise molecular geometry and crystal packing through intermolecular interactions.

Environmental and Stability Considerations

The chemical stability of 3,4,4'-trifluoro-3'-methylbenzophenone is enhanced by fluorine substitution, as evidenced by studies on related fluorinated compounds [6]. The compound should demonstrate:

  • Hydrolytic Stability: Resistance to hydrolysis due to the fluorinated aromatic system
  • Thermal Stability: Enhanced resistance to thermal decomposition compared to non-fluorinated analogs
  • Chemical Resistance: Reduced reactivity toward nucleophilic attack due to electron-withdrawing fluorine substituents

XLogP3

3.9

Dates

Last modified: 08-15-2023

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